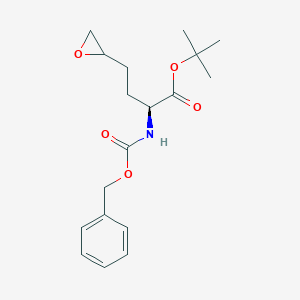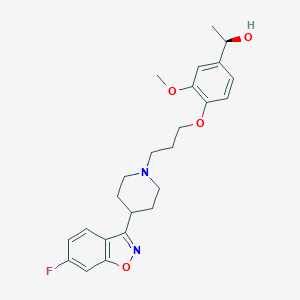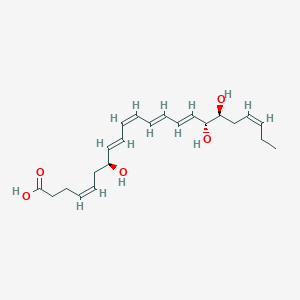
Résolvine D2
Vue d'ensemble
Description
La résolvine D2 est un médiateur pro-résolutif spécialisé dérivé de l'acide docosahexaénoïque, un acide gras polyinsaturé oméga-3. Elle joue un rôle crucial dans la phase de résolution de l'inflammation, en favorisant activement la cessation des réponses inflammatoires et en aidant à la restauration de l'homéostasie tissulaire . La this compound est connue pour ses propriétés anti-inflammatoires et pro-résolutives puissantes, ce qui en fait un composé important dans le domaine de la recherche sur l'inflammation.
Applications De Recherche Scientifique
Resolvin D2 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the biosynthesis and function of specialized pro-resolving mediators.
Biology: Investigated for its role in modulating immune responses and promoting the resolution of inflammation.
Medicine: Explored as a potential therapeutic agent for treating inflammatory diseases, such as rheumatoid arthritis, cardiovascular diseases, and sepsis
Industry: Potential applications in the development of anti-inflammatory drugs and nutraceuticals
Mécanisme D'action
Target of Action
Resolvin D2 (RvD2) is a metabolic product of omega-3 polyunsaturated fatty acids (ω-3 PUFAs) that primarily targets myogenic cells . It also targets macrophages, promoting their switch towards an anti-inflammatory phenotype . RvD2’s effects are mediated through the GPR18 receptor .
Mode of Action
RvD2 interacts with its targets to modulate their function and behavior. In myogenic cells, RvD2 promotes differentiation and expansion of the pool of myogenic progenitor cells, leading to increased myogenesis . In macrophages, RvD2 stimulates the secretion of pro-myogenic factors . RvD2 also downregulates the expression of the toll-like receptor 4 (TLR4)/NF-κB p65 gene by reducing the nuclear translocation of TLR4/NF-κB pathway p65 in microglia, blocking the transmission of the NF-κB signaling pathway .
Biochemical Pathways
RvD2 is biosynthesized from essential ω-3 PUFAs, specifically docosahexaenoic acid (DHA) . It plays a crucial role in the resolution of inflammation by triggering the process of inflammation resolution . This involves the modulation of various biochemical pathways, including the downregulation of the TLR4/NF-κB signaling pathway .
Pharmacokinetics
It is known that rvd2 exhibits potent regulatory effects on leukocytes, controlling microbial sepsis
Result of Action
RvD2 has both anti-inflammatory and pro-resolving capabilities . It reduces blood bacterial load, increases splenic neutrophil accumulation, and enhances reactive oxygen species (ROS) production . It also increases the number of non-inflammatory alveolar macrophages after Pseudomonas aeruginosa administration . In the context of Duchenne Muscular Dystrophy (DMD), RvD2 has been shown to improve muscle regeneration .
Action Environment
The action of RvD2 can be influenced by various environmental factors. For instance, genetic abnormalities, the aging process, or environmental factors can lead to dysregulation of the inflammatory response, which RvD2 helps to resolve . In the context of DMD, the absence of dystrophin triggers a complex cascade of events such as increased myofiber membrane permeability, calcium influx, reactive oxygen species (ROS) production, and cellular necrosis . RvD2’s action in this environment helps to mitigate these effects and improve muscle function .
Analyse Biochimique
Biochemical Properties
Resolvin D2 interacts with various enzymes, proteins, and other biomolecules. It is a metabolic product of docosahexaenoic acid (DHA), converted by 15-lipoxygenase and then 5-lipoxygenase successively . It has been observed to trigger the process of inflammation resolution, thereby reinstating the homeostasis of the inflammatory response .
Cellular Effects
Resolvin D2 has significant effects on various types of cells and cellular processes. It promotes the switch of macrophages toward their anti-inflammatory phenotype and increases their secretion of pro-myogenic factors . Moreover, Resolvin D2 directly targets myogenic cells and promotes their differentiation and the expansion of the pool of myogenic progenitor cells leading to increased myogenesis .
Molecular Mechanism
Resolvin D2 exerts its effects at the molecular level through various mechanisms. It was found to downregulate the expression of the toll-like receptor 4 (TLR4)/NF-κB p65 gene by reducing the nuclear translocation of TLR4/NF-κB pathway p65 in microglia, blocking the transmission of the NF-κB signaling pathway .
Temporal Effects in Laboratory Settings
The effects of Resolvin D2 change over time in laboratory settings. It has been shown to have positive effects on depressive-like behavior in three mouse models of depression . It also promotes the switch of macrophages toward their anti-inflammatory phenotype and increases their secretion of pro-myogenic factors .
Dosage Effects in Animal Models
The effects of Resolvin D2 vary with different dosages in animal models. In a study using a 2-hit model of cecal ligation and puncture (CLP) induced infectious peritonitis and secondary lung infection with Pseudomonas aeruginosa, Resolvin D2 given as late as 48h after CLP surgery reduced blood bacterial load without altering plasma cytokines compared to mice given saline vehicle .
Metabolic Pathways
Resolvin D2 is involved in several metabolic pathways. It is a metabolic product of DHA, converted by 15-lipoxygenase then 5-lipoxygenase successively . It is known to exert a significant influence on the regulation of the inflammatory response .
Transport and Distribution
Resolvin D2 is transported and distributed within cells and tissues. It regulates leukocyte adherence via both direct actions on PMN and endothelial vasoactive substances .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La résolvine D2 est biosynthétisée à partir de l'acide docosahexaénoïque par une série de réactions enzymatiques impliquant des lipoxygenases. La préparation synthétique de la this compound implique l'utilisation de matières premières énantiomériquement et géométriquement pures. Le processus comprend la formation de dérivés hydroperoxy intermédiaires, qui sont ensuite convertis en this compound par réduction stéréosélective et hydrolyse .
Méthodes de production industrielle : La production industrielle de la this compound en est encore à ses débuts, principalement en raison de la complexité de sa voie de biosynthèse et de la nécessité d'un contrôle stéréochimique précis. Les méthodes actuelles se concentrent sur l'optimisation de la conversion enzymatique de l'acide docosahexaénoïque en this compound en utilisant des biocatalyseurs et des techniques de purification avancées afin d'assurer un rendement et une pureté élevés .
Analyse Des Réactions Chimiques
Types de réactions : La résolvine D2 subit diverses réactions biochimiques, notamment :
Oxydation : Implique la formation d'intermédiaires hydroperoxy.
Réduction : Réduction stéréosélective des intermédiaires hydroperoxy pour former des dérivés hydroxylés.
Substitution : Implique le remplacement de groupes fonctionnels pour former différents dérivés de la résolvine.
Réactifs et conditions courants :
Oxydation : Les lipoxygenases sont couramment utilisées comme catalyseurs.
Réduction : Des agents réducteurs stéréosélectifs sont utilisés.
Substitution : Différents nucléophiles et électrophiles sont utilisés dans des conditions douces pour garantir l'intégrité de la structure de la résolvine.
Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés hydroxylés de la this compound, chacun ayant des activités biologiques distinctes .
4. Applications de la recherche scientifique
La this compound a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Utilisée comme composé modèle pour étudier la biosynthèse et la fonction des médiateurs pro-résolutifs spécialisés.
Biologie : Étudiée pour son rôle dans la modulation des réponses immunitaires et la promotion de la résolution de l'inflammation.
Médecine : Explorée comme un agent thérapeutique potentiel pour traiter les maladies inflammatoires, telles que la polyarthrite rhumatoïde, les maladies cardiovasculaires et la septicémie
Industrie : Applications potentielles dans le développement de médicaments anti-inflammatoires et de nutraceutiques
5. Mécanisme d'action
La this compound exerce ses effets par le biais de multiples cibles moléculaires et voies :
Modulation des leucocytes : Réduit le trafic des neutrophiles et les interactions leucocytes-endothélium en modulant l'expression des récepteurs d'adhésion.
Production d'oxyde nitrique : Améliore la production d'oxyde nitrique dépendante de l'endothélium, conduisant à une vasodilatation et à une inflammation réduite.
Interaction avec les récepteurs : Se lie à des récepteurs couplés aux protéines G spécifiques, tels que GPR18, pour médiatiser ses actions anti-inflammatoires et pro-résolutives
Comparaison Avec Des Composés Similaires
La résolvine D2 fait partie d'une grande famille de médiateurs pro-résolutifs spécialisés, notamment :
Résolvine D1 : Similaire à la this compound mais diffère par son schéma d'hydroxylation et ses interactions spécifiques avec les récepteurs.
Résolvine E1 : Dérivée de l'acide eicosapentaénoïque et possède des propriétés anti-inflammatoires distinctes.
Protectines et Maresines : Autres classes de médiateurs pro-résolutifs spécialisés avec des structures et des fonctions uniques.
Unicité de la this compound : La this compound est unique en raison de sa stéréochimie spécifique et de ses actions anti-inflammatoires puissantes. Elle s'est avérée très efficace pour réduire l'infiltration des neutrophiles et promouvoir la résolution de l'inflammation, ce qui en fait un composé précieux dans la recherche thérapeutique .
Propriétés
IUPAC Name |
(4Z,7S,8E,10Z,12E,14E,16R,17S,19Z)-7,16,17-trihydroxydocosa-4,8,10,12,14,19-hexaenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O5/c1-2-3-9-16-20(24)21(25)17-12-7-5-4-6-10-14-19(23)15-11-8-13-18-22(26)27/h3-12,14,17,19-21,23-25H,2,13,15-16,18H2,1H3,(H,26,27)/b6-4-,7-5+,9-3-,11-8-,14-10+,17-12+/t19-,20+,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKFAUGXNBOBQDM-XFMPMKITSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC(C(C=CC=CC=CC=CC(CC=CCCC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C[C@@H]([C@@H](/C=C/C=C/C=C\C=C\[C@H](C/C=C\CCC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801347465 | |
| Record name | (4Z,7S,8E,10Z,12E,14E,16R,17S,19Z)-7,16,17-Trihydroxy-4,8,10,12,14,19-docosahexaenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801347465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
810668-37-2 | |
| Record name | (4Z,7S,8E,10Z,12E,14E,16R,17S,19Z)-7,16,17-Trihydroxy-4,8,10,12,14,19-docosahexaenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801347465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


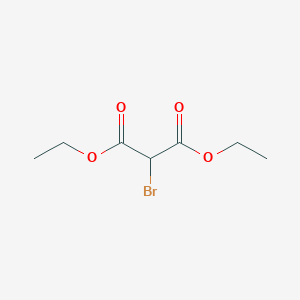
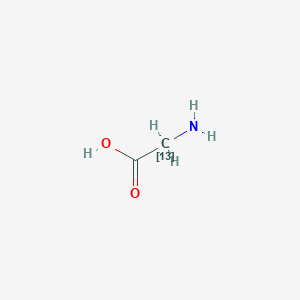

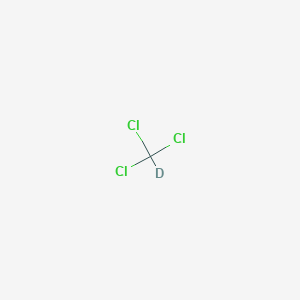
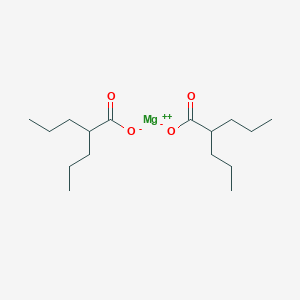
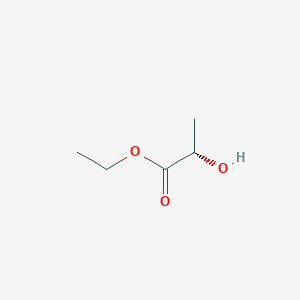
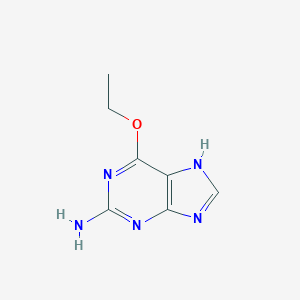
![2-[3-[Bis(2-chloroethyl)amino]propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B32951.png)
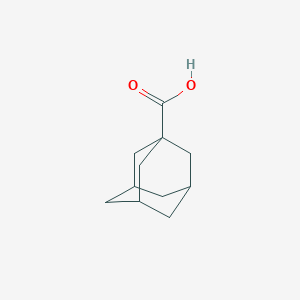
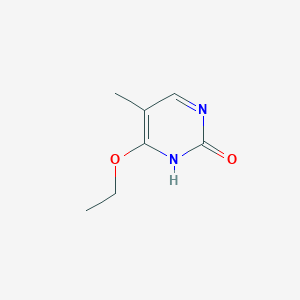
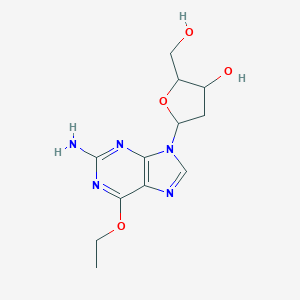
![tert-butyl (2S)-5-hydroxy-6-[[(5S)-2-hydroxy-6-[(2-methylpropan-2-yl)oxy]-6-oxo-5-(phenylmethoxycarbonylamino)hexyl]-[(5S)-6-[(2-methylpropan-2-yl)oxy]-6-oxo-5-(phenylmethoxycarbonylamino)hexyl]amino]-2-(phenylmethoxycarbonylamino)hexanoate](/img/structure/B32963.png)
